
1-Hydroxy-2-methyl-2-phenylpentan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-2-methyl-2-phenylpentan-3-one is an organic compound with the molecular formula C12H16O2 It is characterized by the presence of a hydroxyl group, a methyl group, and a phenyl group attached to a pentanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-methyl-2-phenylpentan-3-one can be synthesized through several methods. One common approach involves the aldol condensation of acetophenone with isobutyraldehyde, followed by reduction of the resulting α,β-unsaturated ketone. The reaction typically requires a base such as sodium hydroxide and a reducing agent like sodium borohydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate hydrogenation steps, ensuring efficient conversion of intermediates to the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hydroxy-2-methyl-2-phenylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions often use aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Formation of 2-methyl-2-phenylpentan-3-one or 2-methyl-2-phenylpentanoic acid.
Reduction: Formation of 1-hydroxy-2-methyl-2-phenylpentanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-Hydroxy-2-methyl-2-phenylpentan-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism by which 1-Hydroxy-2-methyl-2-phenylpentan-3-one exerts its effects involves interactions with specific molecular targets. For instance, its hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group may engage in π-π interactions, further modulating the compound’s biological activity. Pathways involved include metabolic processes where the compound is either synthesized or broken down by enzymatic action.
Comparaison Avec Des Composés Similaires
1-Hydroxy-2-methyl-2-phenylpentan-3-one can be compared to other similar compounds such as:
1-Hydroxy-2-methyl-1-phenylpentan-3-one: Differing in the position of the hydroxyl group, leading to variations in reactivity and applications.
2-Hydroxy-2-methyl-2-phenylpentan-3-one: The presence of the hydroxyl group at a different position alters its chemical behavior.
1-Hydroxy-2-methyl-2-phenylbutan-3-one: A shorter carbon chain impacts its physical and chemical properties.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
834906-08-0 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
1-hydroxy-2-methyl-2-phenylpentan-3-one |
InChI |
InChI=1S/C12H16O2/c1-3-11(14)12(2,9-13)10-7-5-4-6-8-10/h4-8,13H,3,9H2,1-2H3 |
Clé InChI |
VOBQBGQYPAOGKT-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(C)(CO)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


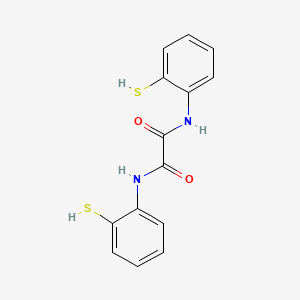
![3-Bromo-N,N-dipropyl-4-[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine](/img/structure/B14210612.png)
![({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane](/img/structure/B14210617.png)
![acetic acid;2,3,6-trimethyl-4-[[(2S)-oxiran-2-yl]methoxy]phenol](/img/structure/B14210620.png)
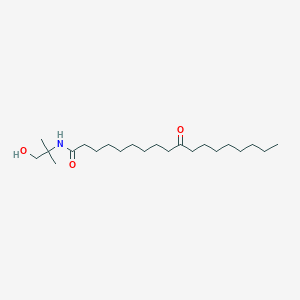

![(2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14210650.png)
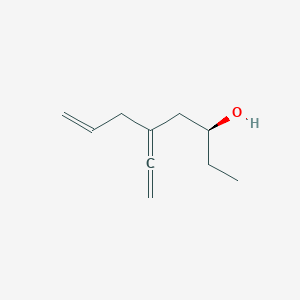

![9-Ethyl-3-(2-{4-[2-(pyridin-4-YL)ethenyl]phenyl}ethenyl)-9H-carbazole](/img/structure/B14210664.png)
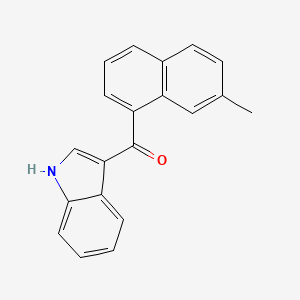
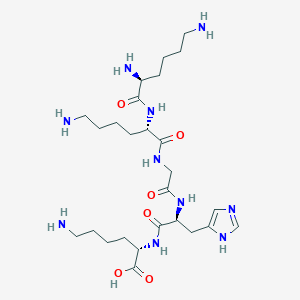
![4-Oxo-4-{[6-(phenylsulfanyl)-1H-benzimidazol-2-yl]amino}butanoic acid](/img/structure/B14210693.png)
![2-[(2-{[2-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14210696.png)
